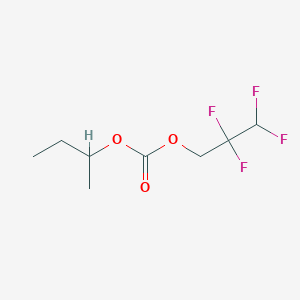
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate: is an organofluorine compound with the molecular formula C8H12F4O3. This compound is characterized by the presence of a carbonate group bonded to a sec-butyl group and a 2,2,3,3-tetrafluoropropyl group. It is used in various chemical applications due to its unique properties imparted by the fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
sec-Butyl alcohol+2,2,3,3-tetrafluoropropyl chloroformate→sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of sec-butyl alcohol and 2,2,3,3-tetrafluoropropanol.
Substitution Reactions: The carbonate group can be substituted by nucleophiles, such as amines or thiols, resulting in the formation of corresponding carbamates or thiocarbonates.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Hydrolysis: sec-Butyl alcohol and 2,2,3,3-tetrafluoropropanol.
Substitution: sec-Butyl carbamate or sec-Butyl thiocarbonate, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various fluorinated organic compounds.
Pharmaceuticals: The compound can be used in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Materials Science: It is utilized in the preparation of fluorinated polymers and coatings, which possess unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate involves the reactivity of the carbonate group. The compound can act as an electrophile, reacting with nucleophiles to form new carbon-oxygen or carbon-sulfur bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- sec-Butyl methyl carbonate
- sec-Butyl ethyl carbonate
- sec-Butyl phenyl carbonate
Comparison:
- Fluorine Substitution: sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to non-fluorinated analogs, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H12F4O3 |
|---|---|
Molekulargewicht |
232.17 g/mol |
IUPAC-Name |
butan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-3-5(2)15-7(13)14-4-8(11,12)6(9)10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BMPQKPYQXJVPAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)
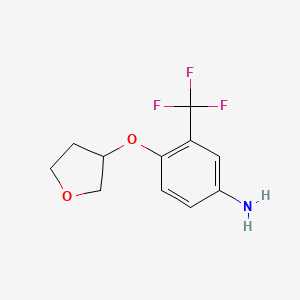

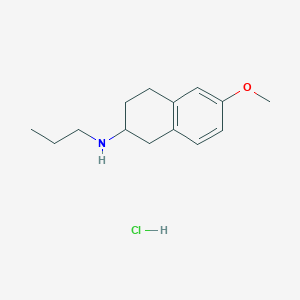


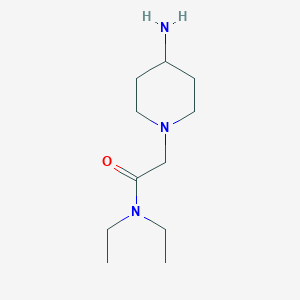
![Bicyclo[3.2.2]nonan-6-ol](/img/structure/B15092444.png)
![Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B15092449.png)

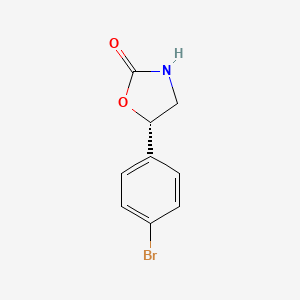

![4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B15092482.png)

